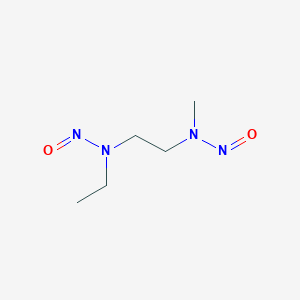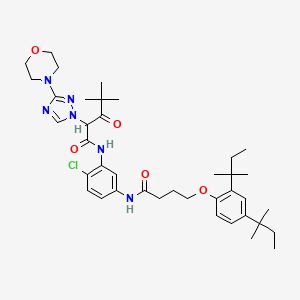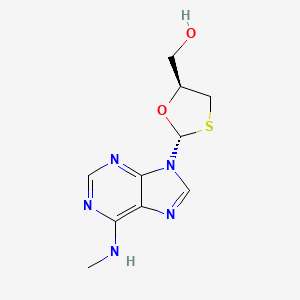
(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine typically involves multiple steps, including the formation of the oxathiolane ring and the attachment of the adenine base. Common synthetic routes may include:
Formation of the Oxathiolane Ring: This step involves the reaction of a suitable diol with a sulfur-containing reagent under acidic or basic conditions.
Attachment of the Adenine Base: The adenine base is then attached to the oxathiolane ring through a glycosylation reaction, often using a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxathiolane ring can be reduced to form a thiol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs.
Biology
In biological research, this compound is used to study the mechanisms of nucleoside analog incorporation into DNA and RNA. It can also be used to investigate the effects of nucleoside analogs on cellular processes.
Medicine
In medicine, this compound is explored for its potential antiviral and anticancer properties. Nucleoside analogs are known to inhibit viral replication and interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. It may also be used in the production of diagnostic reagents and other biomedical applications.
Mecanismo De Acción
The mechanism of action of (2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA/RNA polymerases.
Comparación Con Compuestos Similares
Similar Compounds
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Lamivudine (3TC): Another nucleoside analog used in the treatment of HIV and hepatitis B.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Uniqueness
(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine is unique due to its specific oxathiolane ring structure and the presence of the hydroxymethyl group. These structural features may confer distinct biological activities and pharmacokinetic properties compared to other nucleoside analogs.
Propiedades
Número CAS |
145986-37-4 |
|---|---|
Fórmula molecular |
C10H13N5O2S |
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
[(2R,5S)-2-[6-(methylamino)purin-9-yl]-1,3-oxathiolan-5-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c1-11-8-7-9(13-4-12-8)15(5-14-7)10-17-6(2-16)3-18-10/h4-6,10,16H,2-3H2,1H3,(H,11,12,13)/t6-,10+/m0/s1 |
Clave InChI |
OMYQVAATEBTUOQ-QUBYGPBYSA-N |
SMILES isomérico |
CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3O[C@H](CS3)CO |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C=N2)C3OC(CS3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


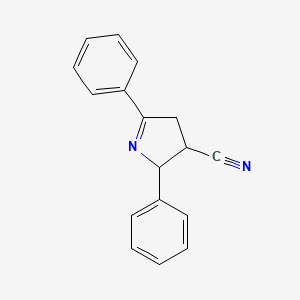


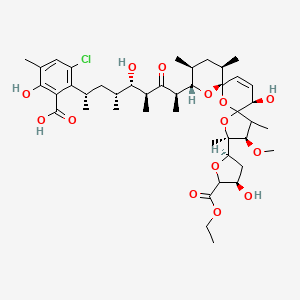

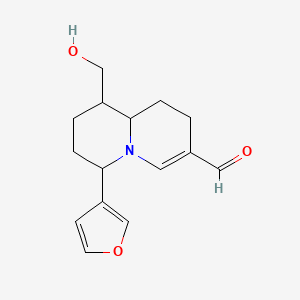

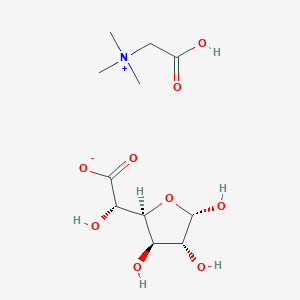
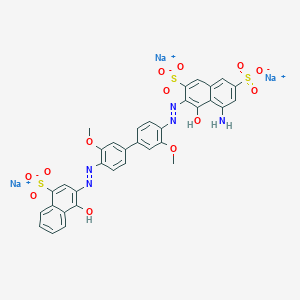
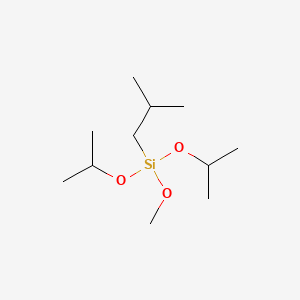
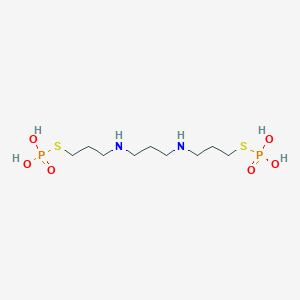
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
